Cas no 2799-68-0 (3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione)

3,4-Dihydro-2H-1,4-benzothiazine-1,1,3-trione is a heterocyclic compound featuring a benzothiazine core with three carbonyl functional groups. Its unique structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the 1,1,3-trione moiety enhances its electrophilic character, facilitating nucleophilic addition reactions. This compound is often utilized in the development of biologically active molecules due to its ability to interact with various enzymatic targets. Its high purity and well-defined chemical properties ensure reproducibility in research and industrial applications. Suitable for controlled reactions, it offers versatility in constructing complex molecular frameworks.
3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione structure
2799-68-0 structure
Product Name:3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione
CAS No:2799-68-0
MF:C8H7NO3S
MW:197.211080789566
MDL:MFCD04124683
CID:261094
PubChem ID:1490926
Update Time:2025-10-12

3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzothiazin-3(4H)-one,1,1-dioxide
    • Sulfazone
    • 3-oxo-3,4-dihydro-2H(4H)-1,4-benzothiazin 1,1-dioxide
    • 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione
    • 2H-1,4-BENZOTHIAZIN-3(4H)-ONE 1,1-DIOXIDE
    • 1lambda~6~,4-benzothiazine-1,1,3(2H,4H)-trione
    • 3,4-dihydro-2H-1
    • 3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione
    • 4-Benzothiazine-1,1,3(2H,4H)-trione
    • CAA79968
    • 2H-Benzo[b][1,4]thiazin-3(4H)-one 1,1-dioxide
    • 1P-302S
    • 1,1-diketo-4H-1,4-benzothiazin-3-one
    • MFCD04124683
    • CS-0314157
    • 1,1-dioxo-4H-1,4-benzothiazin-3-one
    • E?,4-benzothiazine-1,1,3-trione
    • F6782-3702
    • 1,1-bis(oxidanylidene)-4H-1,4-benzothiazin-3-one
    • 3,4-dihydro-2H-1lambda,4-benzothiazine-1,1,3-trione
    • MLS001195366
    • 1,1-dioxo-1,4-dihydro-2h-1lambda6-benzo[1,4]thiazin-3-one
    • 2799-68-0
    • 1,1-dioxo-4H-1lambda6,4-benzothiazin-3-one
    • CHEMBL1892575
    • SCHEMBL88748
    • SMR000550588
    • AKOS015992257
    • HMS2851B05
    • BDBM114272
    • 2H-1,4-Benzothiazin-3(4H)-one, 1,1-dioxide
    • A12379
    • cid_1490926
    • ALBB-029862
    • 2,4-DIHYDRO-1??,4-BENZOTHIAZINE-1,1,3-TRIONE
    • MDL: MFCD04124683
    • Inchi: 1S/C8H7NO3S/c10-8-5-13(11,12)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)
    • InChI Key: YIWUEDSIYPTYEF-UHFFFAOYSA-N
    • SMILES: S1(CC(NC2C=CC=CC1=2)=O)(=O)=O

Computed Properties

  • Exact Mass: 197.015
  • Monoisotopic Mass: 197.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 71.6Ų

3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione Pricemore >>

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Additional information on 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione

Recent Advances in the Study of 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione (CAS: 2799-68-0)

The compound 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione (CAS: 2799-68-0) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This heterocyclic compound, characterized by its unique benzothiazine core, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione derivatives to enhance their biological activity. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route that improves yield and purity while reducing the environmental impact of the production process. The researchers employed a combination of microwave-assisted synthesis and green chemistry principles, achieving a 15% increase in overall yield compared to traditional methods.

In terms of pharmacological applications, 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione has shown promising results as a potential anti-inflammatory and neuroprotective agent. A preclinical study conducted by a team at the University of California demonstrated that derivatives of this compound exhibit potent inhibitory effects on key inflammatory markers such as TNF-α and IL-6. Furthermore, the compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Another area of active research involves the compound's role in cancer therapy. A 2024 study published in Bioorganic & Medicinal Chemistry Letters revealed that certain analogs of 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione exhibit selective cytotoxicity against triple-negative breast cancer cells while showing minimal effects on healthy cells. The mechanism of action appears to involve the inhibition of key signaling pathways, including the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer.

Despite these promising findings, challenges remain in the development of 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione-based therapeutics. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and formulation studies. Ongoing research is exploring the use of nanotechnology-based delivery systems to overcome these limitations and enhance the compound's therapeutic efficacy.

In conclusion, 3,4-dihydro-2H-1,4-benzothiazine-1,1,3-trione (CAS: 2799-68-0) represents a versatile scaffold with significant potential in drug discovery. The latest research highlights its diverse pharmacological activities and provides a foundation for future development. Continued efforts in synthetic chemistry, pharmacological evaluation, and formulation optimization will be crucial in translating these findings into clinically viable therapies.

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